3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide
Overview
Description
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is a versatile compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug synthesis, organic synthesis, and material science. The compound’s structure includes an amino group, a bromine atom, and a prop-2-yn-1-yl group attached to a benzamide core, which contributes to its reactivity and functionality.
Scientific Research Applications
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is used in several scientific research applications:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is used to construct complex organic molecules for research and development.
Material Science: It is utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a broad range of pathways .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative formylation reactions, where it acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These interactions highlight its potential as a catalyst or mediator in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in oxidative formylation reactions can lead to changes in cellular redox states, impacting various signaling pathways and metabolic processes . Additionally, its interaction with specific enzymes and proteins can alter gene expression patterns, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to generate reactive oxygen species (ROS) through photosensitization is a key aspect of its mechanism of action . These ROS can interact with various cellular components, leading to oxidative stress and subsequent modulation of cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2~8°C) and maintains its purity over time . Prolonged exposure to light and oxygen can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can induce toxic or adverse effects due to the generation of excessive ROS and subsequent oxidative stress . Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role in oxidative formylation reactions indicates its participation in redox-related metabolic processes . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating its cellular effects and optimizing its use in research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles, where it can exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-bromobenzamide and propargyl bromide.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: The prop-2-yn-1-yl group allows for coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-2-methoxybenzamide
- 2-Amino-5-bromo-N,3-dimethylbenzamide
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
Uniqueness
3-Amino-5-bromo-N-(prop-2-yn-1-yl)benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in synthetic chemistry and material science, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
3-amino-5-bromo-N-prop-2-ynylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWNBDJAJVTJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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